molecular formula C9H6BClFNO2 B13588541 (8-Chloro-7-fluoroquinolin-3-yl)boronic acid

(8-Chloro-7-fluoroquinolin-3-yl)boronic acid

Cat. No.: B13588541
M. Wt: 225.41 g/mol
InChI Key: YNULQDCXQZOHNB-UHFFFAOYSA-N
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Description

(8-Chloro-7-fluoroquinolin-3-yl)boronic acid is a boronic acid derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Chloro-7-fluoroquinolin-3-yl)boronic acid typically involves the borylation of the corresponding halogenated quinoline derivative. One common method is the palladium-catalyzed borylation of 8-chloro-7-fluoroquinoline using bis(pinacolato)diboron in the presence of a base such as potassium acetate . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(8-Chloro-7-fluoroquinolin-3-yl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki–Miyaura Coupling: This is the most common reaction involving boronic acids.

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

    Substitution: The halogen atoms in the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium acetate, used to facilitate the borylation reaction.

    Oxidizing Agents: Such as hydrogen peroxide, used for the oxidation of the boronic acid group.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki–Miyaura coupling reactions.

    Alcohols and Ketones: Formed through the oxidation of the boronic acid group.

Mechanism of Action

The mechanism of action of (8-Chloro-7-fluoroquinolin-3-yl)boronic acid in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(8-Chloro-7-fluoroquinolin-3-yl)boronic acid is unique due to the presence of both chlorine and fluorine atoms on the quinoline ring. This dual substitution can influence the electronic properties of the compound, potentially enhancing its reactivity and selectivity in chemical reactions compared to its mono-substituted counterparts .

Properties

Molecular Formula

C9H6BClFNO2

Molecular Weight

225.41 g/mol

IUPAC Name

(8-chloro-7-fluoroquinolin-3-yl)boronic acid

InChI

InChI=1S/C9H6BClFNO2/c11-8-7(12)2-1-5-3-6(10(14)15)4-13-9(5)8/h1-4,14-15H

InChI Key

YNULQDCXQZOHNB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C(=C(C=C2)F)Cl)N=C1)(O)O

Origin of Product

United States

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